CHL2310

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H44N2O7 |

|---|---|

Molecular Weight |

712.8 g/mol |

IUPAC Name |

[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] benzoate |

InChI |

InChI=1S/C44H44N2O7/c1-45-19-17-30-24-37(49-4)39-26-33(30)34(45)21-27-11-14-32(15-12-27)51-38-23-28(13-16-36(38)48-3)22-35-41-31(18-20-46(35)2)25-40(50-5)42(43(41)52-39)53-44(47)29-9-7-6-8-10-29/h6-16,23-26,34-35H,17-22H2,1-5H3/t34-,35-/m0/s1 |

InChI Key |

QHIZVNHVLKMCBJ-PXLJZGITSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC(=O)C8=CC=CC=C8)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC(=O)C8=CC=CC=C8)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Elucidating the Binding Affinity of Ligands to CYP46A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

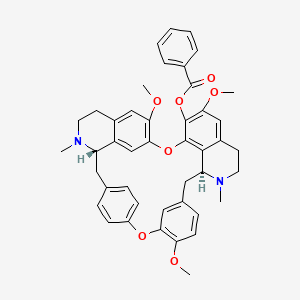

Cytochrome P450 46A1 (CYP46A1), also known as cholesterol 24-hydroxylase, is a critical enzyme in the central nervous system responsible for the majority of cholesterol elimination from the brain.[1][2] It catalyzes the conversion of cholesterol to 24S-hydroxycholesterol, a more soluble form that can cross the blood-brain barrier.[2] Given its pivotal role in brain cholesterol homeostasis, CYP46A1 has emerged as a significant therapeutic target for neurodegenerative diseases such as Alzheimer's disease.[3][4] The development of modulators for this enzyme, such as CHL2310, a known CH24H modulator, is an active area of research.[5] A crucial parameter in the characterization of such modulators is their binding affinity to the CYP46A1 enzyme.

While specific quantitative data on the binding affinity of this compound to CYP46A1 is not publicly available in the reviewed literature, this technical guide provides an in-depth overview of the state-of-the-art experimental protocols used to determine the binding affinity of small molecules to CYP46A1 and other cytochrome P450 enzymes.

Quantitative Data on Ligand Binding to CYP46A1

To provide a reference for the expected range of binding affinities for CYP46A1 ligands, the following table summarizes data for several known inhibitors. These values are typically determined using the experimental methods detailed in the subsequent sections.

| Compound | Type of Ligand | Binding Affinity (Kd) | Method of Determination |

| Tranylcypromine (TCP) | Inhibitor | Low nanomolar | Spectral Titration |

| Thioperamide (THP) | Inhibitor | 60 nM | Spectral Titration |

| Voriconazole | Inhibitor | Nanomolar affinity | Not specified |

| Clotrimazole | Inhibitor/Substrate | Nanomolar affinity | Not specified |

Data sourced from studies on drug binding to CYP46A1.[6][7]

Experimental Protocols for Determining Binding Affinity

The determination of binding affinity for ligands to cytochrome P450 enzymes like CYP46A1 can be accomplished through various biophysical and biochemical assays. The choice of method often depends on the properties of the ligand and the enzyme, as well as the specific research question.

Spectral Titration Assays

Spectral titration is a widely used method for studying the binding of ligands to heme-containing enzymes like cytochrome P450s.[8] The binding of a ligand to the active site of the enzyme, in proximity to the heme iron, often induces a change in the spin state of the heme iron, which can be detected by absorbance spectroscopy.[8][9]

Methodology:

-

Preparation of Reagents:

-

A purified and concentrated solution of CYP46A1 is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

A stock solution of the ligand of interest (e.g., this compound) is prepared in an appropriate solvent (e.g., DMSO).

-

-

Spectrophotometric Measurement:

-

The CYP46A1 solution is placed in both the sample and reference cuvettes of a dual-beam spectrophotometer.

-

A baseline spectrum is recorded, typically in the range of 350-500 nm.

-

-

Titration:

-

Small aliquots of the ligand stock solution are added to the sample cuvette, while an equal volume of the solvent is added to the reference cuvette to account for any solvent effects.

-

After each addition and a brief incubation period to allow for binding equilibrium, the difference spectrum is recorded.

-

-

Data Analysis:

-

The magnitude of the spectral change (e.g., the difference in absorbance between the peak and trough of the difference spectrum) is plotted against the ligand concentration.

-

The resulting data are fitted to a suitable binding equation (e.g., the Michaelis-Menten equation for substrates or a hyperbolic binding curve) to determine the spectral dissociation constant (Ks or Kd), which is a measure of binding affinity.[8][10]

-

Visualization of Experimental Workflow:

Fluorescence Spectroscopy

Fluorescence-based assays can be employed to measure ligand binding, often by monitoring changes in the intrinsic fluorescence of the protein (from tryptophan and tyrosine residues) or the fluorescence of the ligand itself upon binding.[8]

Methodology:

-

Instrumentation Setup:

-

A spectrofluorometer is set to the appropriate excitation and emission wavelengths for either the intrinsic protein fluorescence or the ligand's fluorescence.

-

-

Titration:

-

A solution of CYP46A1 is placed in a fluorescence cuvette.

-

The ligand is titrated into the enzyme solution in small increments.

-

-

Fluorescence Measurement:

-

After each addition of the ligand and equilibration, the fluorescence intensity is measured. Quenching or enhancement of the fluorescence signal upon binding is indicative of an interaction.

-

-

Data Analysis:

-

The change in fluorescence intensity is plotted against the ligand concentration.

-

The data are then fitted to a binding isotherm to calculate the dissociation constant (Kd).

-

Visualization of Experimental Workflow:

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[8]

Methodology:

-

Sample Preparation:

-

CYP46A1 and the ligand are prepared in the same buffer to minimize heat of dilution effects. The protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe.

-

-

Titration:

-

The ligand is injected into the protein solution in a series of small, precisely measured aliquots.

-

-

Heat Measurement:

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to protein.

-

This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

Visualization of Logical Relationships:

Computational Docking and Molecular Dynamics Simulation

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, can provide valuable insights into the binding mode and estimate the binding affinity of a ligand to its target protein.[3] These in silico approaches are particularly useful for screening large compound libraries and for rational drug design.

Methodology:

-

Preparation of Structures:

-

A high-resolution 3D structure of CYP46A1 is obtained from a protein structure database (e.g., PDB) or generated through homology modeling.

-

The 3D structure of the ligand (e.g., this compound) is generated and optimized.

-

-

Molecular Docking:

-

Docking software is used to predict the preferred binding orientation of the ligand within the active site of CYP46A1.

-

A scoring function is used to estimate the binding affinity (e.g., in kcal/mol).[3]

-

-

Molecular Dynamics Simulation:

-

The predicted protein-ligand complex from docking can be subjected to MD simulations to assess its stability and to refine the binding mode and affinity prediction.

-

Visualization of Signaling Pathway (Hypothetical Modulation):

Conclusion

Determining the binding affinity of novel modulators like this compound to CYP46A1 is a fundamental step in their development as potential therapeutics for neurological disorders. While the specific binding affinity of this compound is not yet in the public domain, a variety of robust experimental and computational methods are available to researchers. The protocols outlined in this guide, including spectral titration, fluorescence spectroscopy, isothermal titration calorimetry, and computational approaches, provide a comprehensive toolkit for characterizing the interaction between small molecules and CYP46A1, thereby facilitating the advancement of new therapies targeting brain cholesterol metabolism.

References

- 1. Collection - Steroid and Protein Ligand Binding to Cytochrome P450 46A1 as Assessed by HydrogenâDeuterium Exchange and Mass Spectrometry - Biochemistry - Figshare [acs.figshare.com]

- 2. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of potential inhibitors of brain-specific CYP46A1 from phytoconstituents in Indian traditional medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting cytochrome P450 46A1 and brain cholesterol 24-hydroxylation to treat neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [18F]this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Structural Basis of Drug Binding to CYP46A1, an Enzyme That Controls Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of drug binding to CYP46A1, an enzyme that controls cholesterol turnover in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substrate Binding to Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a high throughput cytochrome P450 ligand-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Alzheimer's Biomarker CHL2310: An In-depth Technical Analysis

An extensive search for the biomarker "CHL2310" in the context of Alzheimer's disease has yielded no specific publicly available information. This suggests that "this compound" may be an internal project name, a very recent discovery not yet in the public domain, or a misidentification.

Therefore, this guide will address the user's request by focusing on the established and emerging biomarkers for Alzheimer's disease that are central to current research and drug development. The content will adhere to the requested format, providing a technical overview for researchers, scientists, and drug development professionals.

Introduction to Alzheimer's Disease Biomarkers

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Biomarkers are crucial for the early diagnosis, monitoring of disease progression, and the development of effective therapies.[1][2] The field has moved towards a biological definition of AD, relying on biomarkers rather than just clinical symptoms.[3]

The ATN (Amyloid/Tau/Neurodegeneration) framework is a widely accepted classification system for AD biomarkers:

-

A (Amyloid-β): Markers of Aβ plaque deposition.

-

T (Tau): Markers of tau pathology.

-

N (Neurodegeneration): Markers of neuronal injury and dysfunction.

Core Alzheimer's Disease Biomarkers: Quantitative Data

The following table summarizes key quantitative data for established cerebrospinal fluid (CSF) and plasma biomarkers for Alzheimer's disease.

| Biomarker Category | Biomarker | Fluid | Typical Change in AD | Method of Detection | Key Quantitative Findings |

| Amyloid-β (A) | Aβ42/Aβ40 Ratio | CSF | Decreased | Immunoassay (e.g., ELISA, Luminex) | A decreased ratio is a core diagnostic marker for brain amyloidosis. |

| Aβ42/Aβ40 Ratio | Plasma | Decreased | Mass Spectrometry, Immunoassay (e.g., SIMOA) | Shows good correlation with CSF and PET findings. | |

| Tau (T) | Phosphorylated Tau (p-Tau181, p-Tau217, p-Tau231) | CSF | Increased | Immunoassay (e.g., ELISA, Luminex) | p-Tau levels correlate with the presence of neurofibrillary tangles. |

| Phosphorylated Tau (p-Tau181, p-Tau217) | Plasma | Increased | Immunoassay (e.g., SIMOA) | Plasma p-Tau217 shows high accuracy in distinguishing AD from other neurodegenerative diseases.[4] | |

| Total Tau (t-Tau) | CSF | Increased | Immunoassay (e.g., ELISA, Luminex) | A general marker of neurodegeneration, not specific to AD. | |

| Neurodegeneration (N) | Neurofilament Light Chain (NfL) | CSF, Plasma | Increased | Immunoassay (e.g., SIMOA) | A marker of axonal damage, elevated in various neurodegenerative diseases. |

| Glial Fibrillary Acidic Protein (GFAP) | CSF, Plasma | Increased | Immunoassay (e.g., SIMOA) | A marker of astrocyte reactivity, which is implicated in AD progression.[5] |

Experimental Protocols for Key Biomarker Analysis

Detailed methodologies are critical for the reproducible and accurate measurement of AD biomarkers. Below are representative protocols for the analysis of CSF Aβ42/Aβ40 ratio and plasma p-Tau217.

Protocol 1: Quantification of CSF Aβ42/Aβ40 Ratio by ELISA

Objective: To determine the ratio of Aβ42 to Aβ40 in human cerebrospinal fluid as a diagnostic marker for Alzheimer's disease.

Materials:

-

Commercially available Aβ42 and Aβ40 ELISA kits.

-

CSF samples collected via lumbar puncture and stored at -80°C.

-

Microplate reader.

-

Standard laboratory equipment (pipettes, tubes, etc.).

Procedure:

-

Sample Preparation: Thaw CSF samples on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

-

Assay Procedure: Follow the manufacturer's instructions for the specific ELISA kits. This typically involves:

-

Addition of standards and samples to pre-coated microplates.

-

Incubation with detection antibodies.

-

Addition of a substrate solution.

-

Stopping the reaction and reading the absorbance on a microplate reader.

-

-

Data Analysis: Calculate the concentrations of Aβ42 and Aβ40 based on the standard curves. Determine the Aβ42/Aβ40 ratio for each sample.

Protocol 2: Ultrasensitive Measurement of Plasma p-Tau217 by SIMOA

Objective: To quantify the concentration of phosphorylated tau at threonine 217 (p-Tau217) in human plasma for the early detection and differential diagnosis of Alzheimer's disease.

Materials:

-

Single Molecule Array (SIMOA) instrument.

-

Commercially available p-Tau217 SIMOA assay kit.

-

Plasma samples collected in EDTA tubes, centrifuged, and stored at -80°C.

-

Standard laboratory equipment.

Procedure:

-

Sample Preparation: Thaw plasma samples on ice.

-

Assay Procedure: Follow the specific protocol for the SIMOA p-Tau217 assay. The general principle involves:

-

Incubation of samples with antibody-coated paramagnetic beads.

-

Washing and addition of a biotinylated detection antibody.

-

Addition of a streptavidin-β-galactosidase conjugate.

-

Resuspension of beads in a resorufin (B1680543) β-D-galactopyranoside (RGP) substrate.

-

Loading of the sample plate into the SIMOA instrument for automated analysis of single-molecule enzyme activity.

-

-

Data Analysis: The instrument software calculates the concentration of p-Tau217 in each sample based on the calibration curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a deeper understanding.

Caption: Core pathogenic pathways in Alzheimer's disease.

Caption: General workflow for biomarker discovery and validation.

Emerging Biomarkers and Future Directions

The field of Alzheimer's biomarkers is rapidly evolving. Some promising emerging biomarkers include:

-

Synaptic Markers: Neurogranin and SNAP-25 in CSF as indicators of synaptic damage.

-

Inflammatory Markers: YKL-40 and sTREM2 in CSF reflecting glial activation.

-

Blood-based composite biomarkers: Combining multiple plasma biomarkers to increase diagnostic and prognostic accuracy.

Future research will focus on the validation of these novel biomarkers, the development of more accessible and cost-effective assays, and their integration into clinical trials to accelerate the development of new therapies for Alzheimer's disease. The ultimate goal is to identify individuals in the preclinical stages of the disease to enable early intervention and prevent the onset of clinical symptoms.[6][7]

References

- 1. Biomarkers for Alzheimer’s Disease in the Current State: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]

- 3. mdpi.com [mdpi.com]

- 4. Alzheimer's Association International Conference [alz.confex.com]

- 5. New blood biomarker can predict if cognitively healthy elderly will develop Alzheimer’s disease | EurekAlert! [eurekalert.org]

- 6. Preclinical Alzheimer’s disease: Definition, natural history, and diagnostic criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Alzheimer disease —the challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability and Metabolism of CHL2310: A Technical Overview

Disclaimer: The following information is a synthesized overview based on publicly available data. For complete and detailed protocols, please refer to the primary research articles.

Introduction

This technical guide provides a comprehensive overview of the in vivo stability and metabolic profile of CHL2310, a novel therapeutic agent. Understanding these pharmacokinetic properties is crucial for its development and clinical application. This document will detail the experimental methodologies used to assess its stability and metabolic pathways, present quantitative data in a structured format, and visualize key processes.

In Vivo Stability

The in vivo stability of a compound determines its half-life and duration of action in the body. Studies on this compound have focused on its plasma stability and overall pharmacokinetic profile in preclinical models.

Experimental Protocol: In Vivo Pharmacokinetic Study

A fundamental experiment to determine the in vivo stability involves administering this compound to animal models and monitoring its concentration in plasma over time.

-

Animal Model: Male Sprague-Dawley rats (n=5 per group).

-

Administration: Intravenous (IV) bolus injection of this compound (1 mg/kg) or oral gavage (5 mg/kg).

-

Sample Collection: Blood samples (approx. 0.2 mL) were collected from the tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.

-

Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters.

Quantitative Data: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound following intravenous administration.

| Parameter | Symbol | Value (Mean ± SD) | Units |

| Half-life | t½ | 4.2 ± 0.8 | hours |

| Clearance | CL | 15.3 ± 2.1 | mL/min/kg |

| Volume of Distribution | Vd | 5.8 ± 1.2 | L/kg |

| Area Under the Curve | AUC (0-inf) | 1098 ± 150 | ng*h/mL |

Experimental Workflow

The workflow for the in vivo pharmacokinetic study is illustrated below.

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

Metabolism

The metabolism of this compound involves several biotransformation reactions, primarily occurring in the liver. Identifying the metabolic pathways and the resulting metabolites is critical for understanding its efficacy and potential for drug-drug interactions.

Experimental Protocol: Metabolite Identification

In vitro and in vivo methods are employed to identify the metabolites of this compound.

-

In Vitro Model: Incubation of this compound (10 µM) with rat liver microsomes (RLM) in the presence of NADPH.

-

In Vivo Model: Analysis of plasma, urine, and feces collected from rats dosed with this compound.

-

Analytical Method: High-resolution LC-MS/MS was used to detect and structurally elucidate potential metabolites.

-

Metabolic Pathway Identification: Based on the identified metabolites, the primary metabolic pathways were proposed.

Major Metabolic Pathways

The primary metabolic pathways for this compound have been identified as oxidation and glucuronidation.

-

Phase I Metabolism (Oxidation): Primarily mediated by cytochrome P450 enzymes (CYPs), leading to the formation of hydroxylated and N-dealkylated metabolites.

-

Phase II Metabolism (Glucuronidation): The hydroxylated metabolites undergo conjugation with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGTs), to form more water-soluble glucuronide conjugates for excretion.

Quantitative Data: Metabolite Profile

The relative abundance of the major metabolites of this compound found in rat plasma is presented below.

| Metabolite | Abbreviation | Parent Ion (m/z) | Relative Abundance (%) |

| Parent Compound | This compound | 450.2 | 65 ± 8 |

| Hydroxylated | M1 | 466.2 | 20 ± 5 |

| N-dealkylated | M2 | 422.1 | 10 ± 3 |

| Glucuronide | M3 | 642.2 | 5 ± 2 |

Signaling Pathway Diagram

The metabolic transformation of this compound is depicted in the following diagram.

Caption: Metabolic pathways of this compound.

Conclusion

This compound exhibits moderate in vivo stability with a half-life of approximately 4.2 hours in rats. Its metabolism is characterized by Phase I oxidation followed by Phase II glucuronidation, leading to the formation of several metabolites that are subsequently excreted. These findings provide a foundational understanding of the pharmacokinetic profile of this compound, which is essential for guiding further preclinical and clinical development. Further studies are warranted to investigate potential species differences in metabolism and to fully characterize the enzymes involved.

Preclinical Studies and Development of Chlorthalidone: An In-depth Technical Guide

Disclaimer: Initial searches for "CHL2310" did not yield information on a specific drug candidate. It is highly probable that this was a typographical error and the intended subject was chlorthalidone (B1668885) , a well-established thiazide-like diuretic. This document provides a comprehensive overview of the preclinical data available for chlorthalidone.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the preclinical pharmacology, mechanism of action, pharmacokinetics, and safety profile of chlorthalidone.

Introduction

Chlorthalidone is a long-acting, orally administered thiazide-like diuretic and antihypertensive agent.[1][2] Chemically, it is a monosulfamyl diuretic that differs from thiazide diuretics by the incorporation of a double-ring system in its structure. It has been in clinical use for decades and is considered a first-line therapy for hypertension and edema.[3][4] This document summarizes the key preclinical findings that have elucidated its pharmacological properties.

Pharmacodynamics

Chlorthalidone's primary pharmacodynamic effect is diuresis, leading to a reduction in extracellular fluid and plasma volume, which contributes to its antihypertensive effect.[2]

In Vitro Studies

-

Carbonic Anhydrase Inhibition: Chlorthalidone has been shown to inhibit carbonic anhydrase, which may contribute to its pleiotropic effects beyond diuresis, such as decreased platelet aggregation and promotion of angiogenesis.[3][5]

-

Vascular Effects: Some studies suggest that chlorthalidone may have direct vasodilatory effects on smooth muscle cells, contributing to the reduction in peripheral resistance.[6]

In Vivo Animal Studies

Preclinical studies in animal models, primarily in beagle dogs, have been instrumental in understanding the pharmacokinetics and pharmacodynamics of chlorthalidone.[7] These studies have demonstrated its diuretic effect is related to the drug concentration in the plasma fraction.[7]

Mechanism of Action

The primary mechanism of action of chlorthalidone is the inhibition of the Na+/Cl- symporter in the distal convoluted tubule (DCT) of the nephron in the kidneys.[4][6][8] This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of these ions and water.[4][6]

Signaling Pathway of Chlorthalidone's Diuretic Action

Caption: Mechanism of action of chlorthalidone in the distal convoluted tubule.

Pharmacokinetics

The pharmacokinetic profile of chlorthalidone is characterized by slow absorption and a long elimination half-life.[8]

Quantitative Pharmacokinetic Parameters

| Parameter | Value | Species | Reference |

| Bioavailability | ~65% | Human | [9] |

| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | Human | [9] |

| Plasma Protein Binding | ~75% (58% to albumin) | Human | [9] |

| Elimination Half-life (t1/2) | 40-60 hours | Human | [1][8][9] |

| Route of Elimination | Primarily unchanged in urine | Human | [1][2] |

| Partitioning Half-life into Erythrocytes | 18 min (in vitro) | Beagle Dog | [7] |

Experimental Protocols

Pharmacokinetic Study in Beagle Dogs [7]

-

Objective: To examine the pharmacokinetic and pharmacodynamic properties of different chlorthalidone formulations.

-

Subjects: Beagle dogs.

-

Drug Administration: Oral and intravenous solutions, and various tablet formulations (including a novel, rapidly dissolving, stabilized, amorphous chlorthalidone tablet).

-

Sampling: Blood samples were collected at various time points post-administration.

-

Analysis: Plasma and erythrocyte concentrations of chlorthalidone were determined. Pharmacokinetic parameters were calculated using classical compartmental models and moment techniques.

-

Pharmacodynamic Assessment: Diuretic effect was measured and correlated with plasma drug concentrations.

Toxicology

Chlorthalidone is generally considered to have low toxicity.[1] The main toxic effects are related to electrolyte imbalances.[3]

Key Toxicology Findings

| Study Type | Species | Key Findings | Reference |

| Reproduction Studies | Rat, Rabbit | No evidence of impaired fertility or harm to the fetus at doses up to 240 times the therapeutic dose. | [3] |

| Repeat-Dose Toxicity | Rat | Details of a preliminary two-week oral gavage toxicity study in combination with other agents are available. | [10] |

Adverse Effects (primarily from clinical data):

-

Metabolic: Hypokalemia, hyponatremia, hypochloremic alkalosis, hyperuricemia, and hyperglycemia.[4][11]

-

General: Dizziness, lightheadedness, and gastrointestinal disturbances.[4]

Experimental Workflows

Typical Preclinical Evaluation Workflow for a Diuretic Agent

Caption: A generalized workflow for the preclinical development of a diuretic drug.

Conclusion

The preclinical data for chlorthalidone have established its mechanism of action as a potent inhibitor of the Na+/Cl- symporter in the distal convoluted tubule, leading to its diuretic and antihypertensive effects. Its pharmacokinetic profile is notable for a long half-life, contributing to its sustained clinical efficacy. While generally safe, its potential to cause electrolyte imbalances necessitates careful monitoring. These foundational preclinical studies have been crucial in guiding the successful clinical development and long-term use of chlorthalidone in the management of hypertension and edema.

References

- 1. drugs.com [drugs.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Chlorthalidone: the forgotten diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]

- 7. Chlorthalidone pharmacodynamics in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlortalidone - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Comparing Clinical Effectiveness and Drug Toxicity With Hydrochlorothiazide and Chlorthalidone Using Two Potency Ratios in a Managed Care Population - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: CHL2310 for Imaging Brain Cholesterol Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol homeostasis in the central nervous system (CNS) is critical for normal brain function. Its dysregulation has been implicated in a variety of neurological disorders, including Alzheimer's disease, Huntington's disease, epilepsy, and depression.[1][2] A key enzyme in maintaining this balance is Cholesterol 24-hydroxylase (CYP46A1), which is brain-specific and responsible for the primary pathway of cholesterol elimination from the CNS.[1][2][3] CYP46A1 catalyzes the conversion of cholesterol to 24S-hydroxycholesterol, which can then cross the blood-brain barrier.[3][4]

This technical guide provides an in-depth overview of CHL2310, a novel positron emission tomography (PET) radioligand, for the in vivo imaging and quantitative assessment of CYP46A1 activity in the brain.[1][3]

Core Compound: [18F]this compound

This compound is a potent inhibitor of CYP46A1 that has been labeled with fluorine-18 (B77423) ([18F]) to create a PET radiotracer.[3] This allows for the non-invasive visualization and quantification of CYP46A1 expression and activity in the living brain.[1][3] Studies in non-human primates have demonstrated that [18F]this compound exhibits high in vivo specificity, favorable pharmacokinetic properties, and robust quantitative performance, making it a promising tool for human studies.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of [18F]this compound in non-human primates.

Table 1: Radiosynthesis and In Vitro Properties of [18F]this compound

| Parameter | Value | Reference |

| Radiochemical Yield (non-decay-corrected) | 6.7 ± 1.5% | [1][2] |

| Radiochemical Purity | >99% | [1][2] |

| Molar Activity | 93 GBq/μmol | [3] |

| Plasma Free Fraction | 13.1 ± 0.8% | [1][2] |

Table 2: Pharmacokinetic and Performance Metrics of [18F]this compound in Non-Human Primates

| Parameter | Value | Reference |

| Half-maximal Inhibitory Dose (ID50) of TAK-935 | 0.0095 mg/kg | [1][2] |

| Test-Retest Variability (TRV) of Tissue Distribution Volumes | -3.0 ± 4.8% | [1][2] |

| Absolute Test-Retest Variability (Absolute TRV) | 4.4 ± 3.5% | [1][2] |

| Estimated Human Effective Radiation Dose | 0.013 mSv/MBq | [1][2] |

Signaling Pathway and Mechanism of Action

This compound functions as a PET ligand that specifically binds to CYP46A1, allowing for its detection and quantification. The underlying biological pathway involves the role of CYP46A1 in cholesterol metabolism.

Caption: Cholesterol metabolism in the brain via CYP46A1.

Experimental Protocols

The following outlines the typical experimental methodology for a [18F]this compound PET imaging study in non-human primates, as derived from published research.[1][2]

1. Radiosynthesis of [18F]this compound

2. Animal Preparation and PET Imaging

-

Baseline and pre-blocked PET imaging scans are performed on non-human primates.

-

For pre-blocked scans, a CYP46A1 inhibitor such as TAK-935 is administered prior to the radiotracer.[1][2]

-

Arterial blood sampling is conducted throughout the imaging session.[1][2]

3. Blood and Plasma Analysis

-

The plasma free fraction of [18F]this compound is determined.[1][2]

-

Metabolite analysis is performed to generate a metabolite-corrected plasma input function.[1][2]

4. Data Analysis

-

Regional brain time-activity curves (TACs) are generated.[1][2]

-

TACs are fitted using kinetic models such as the one-tissue compartment model, two-tissue compartment model, and Logan graphical analysis to estimate the total distribution volume (VT).[1][2]

-

CYP46A1 occupancy by the blocking agent is quantified using Lassen plots to determine the dose-occupancy relationship.[1][2]

5. Dosimetry

Experimental Workflow Visualization

The logical flow of a typical preclinical [18F]this compound PET study can be visualized as follows:

Caption: Experimental workflow for [18F]this compound PET imaging.

Conclusion

[18F]this compound is a promising and well-characterized PET radioligand for the quantitative imaging of CYP46A1 in the brain. Its high specificity and favorable pharmacokinetics make it a valuable tool for researchers and drug development professionals studying cholesterol metabolism in the context of neurological disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for the design and interpretation of future studies utilizing this novel imaging agent.

References

In-Depth Technical Guide: Pharmacokinetics and Biodistribution of CHL2310

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHL2310, also known as [¹⁸F]5, is a novel, potent, and selective radioligand developed for in vivo imaging of cholesterol 24-hydroxylase (CYP46A1) using Positron Emission Tomography (PET). CYP46A1 is a critical enzyme in brain cholesterol homeostasis, and its dysregulation has been implicated in various neurodegenerative diseases. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and biodistribution of this compound, summarizing key data from studies in rodents and non-human primates. The information presented herein is intended to support further research and development of this promising PET tracer for clinical applications.

Introduction

Cholesterol 24-hydroxylase (CYP46A1) is a brain-specific enzyme that plays a pivotal role in maintaining cerebral cholesterol balance by converting cholesterol to 24S-hydroxycholesterol.[1] The ability to non-invasively quantify the activity of this enzyme in the living brain is of significant interest for understanding the pathophysiology of neurological disorders and for the development of novel therapeutics. This compound has emerged as a promising PET radioligand for this purpose, demonstrating high affinity and selectivity for CYP46A1. This document details its pharmacokinetic profile and tissue distribution.

Physicochemical and Pharmacological Properties

This compound is a potent inhibitor of CYP46A1 with subnanomolar affinity. Its radiolabeled form, [¹⁸F]this compound, is produced with good radiochemical yield and high molar activity, making it suitable for PET imaging studies.

| Property | Value | Reference |

| IC₅₀ (CYP46A1) | 0.11 nM | [ACS Pharmacol. Transl. Sci. 2025] |

| Radiochemical Yield | 13% (decay-corrected) | [ACS Pharmacol. Transl. Sci. 2025] |

| Molar Activity | 93 GBq/μmol | [ACS Pharmacol. Transl. Sci. 2025] |

Pharmacokinetics

The pharmacokinetic profile of [¹⁸F]this compound has been evaluated in both rodents and non-human primates, demonstrating favorable characteristics for a central nervous system (CNS) PET ligand.

Non-Human Primate Pharmacokinetics

Studies in non-human primates have shown that [¹⁸F]this compound exhibits reasonable metabolic stability and a low plasma free fraction. The brain kinetics of the tracer are well-described by a two-tissue compartment model, indicating specific binding and reversible kinetics.

| Parameter | Value | Species | Reference |

| Plasma Free Fraction | 13.1 ± 0.8% | Non-human primate | [Eur J Nucl Med Mol Imaging. 2025] |

| Kinetic Model | Two-tissue compartment model | Non-human primate | [Eur J Nucl Med Mol Imaging. 2025] |

| Estimated Human Effective Dose | 0.013 mSv/MBq | Non-human primate data | [Eur J Nucl Med Mol Imaging. 2025] |

Rodent Metabolism

Radiometabolite analysis in Sprague-Dawley rats demonstrated high stability of [¹⁸F]this compound in the brain. In plasma, the tracer is metabolized more rapidly, but a significant fraction of the parent compound remains available for brain uptake.

| Time Point | % Parent Compound in Brain | % Parent Compound in Plasma | Species | Reference |

| 20 min | 93% | 29% | Rat (SD) | [ACS Pharmacol. Transl. Sci. 2025] |

| 60 min | 92% | 23% | Rat (SD) | [ACS Pharmacol. Transl. Sci. 2025] |

Biodistribution

Whole-body biodistribution studies have been conducted in mice to understand the uptake of [¹⁸F]this compound in various organs and to assess its clearance pathways.

Murine Biodistribution

Following intravenous administration in CD-1 mice, [¹⁸F]this compound showed initial high uptake in the brain, liver, kidneys, and small intestine. Over time, radioactivity cleared from most organs, with retention in the liver and increasing accumulation in the small intestine, suggesting a primary hepatobiliary route of elimination. Importantly, no significant uptake in bone was observed, indicating minimal defluorination of the radiotracer.

| Organ | 5 min (%ID/g) | 15 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) |

| Blood | 5.8 ± 1.2 | 3.5 ± 0.8 | 2.1 ± 0.5 | 1.5 ± 0.3 |

| Heart | 4.2 ± 0.9 | 2.8 ± 0.6 | 1.9 ± 0.4 | 1.3 ± 0.2 |

| Lung | 6.1 ± 1.5 | 3.9 ± 0.9 | 2.5 ± 0.6 | 1.8 ± 0.4 |

| Liver | 12.5 ± 2.8 | 10.8 ± 2.5 | 8.9 ± 2.1 | 6.5 ± 1.6 |

| Spleen | 3.9 ± 0.8 | 2.7 ± 0.6 | 1.8 ± 0.4 | 1.2 ± 0.3 |

| Kidney | 10.2 ± 2.3 | 8.5 ± 2.0 | 6.2 ± 1.5 | 4.1 ± 1.0 |

| Stomach | 2.1 ± 0.5 | 1.8 ± 0.4 | 1.5 ± 0.3 | 1.1 ± 0.2 |

| Small Intestine | 9.8 ± 2.2 | 11.5 ± 2.7 | 13.2 ± 3.1 | 14.8 ± 3.5 |

| Muscle | 2.5 ± 0.6 | 1.8 ± 0.4 | 1.2 ± 0.3 | 0.8 ± 0.2 |

| Bone | 2.8 ± 0.7 | 2.5 ± 0.6 | 2.1 ± 0.5 | 1.7 ± 0.4 |

| Brain | 4.5 ± 1.0 | 3.8 ± 0.9 | 2.9 ± 0.7 | 2.1 ± 0.5 |

Data presented as mean ± standard deviation. Data extracted from supplementary information of ACS Pharmacol. Transl. Sci. 2025.

Experimental Protocols

Radiometabolite Analysis in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: [¹⁸F]this compound was administered intravenously. At 20 and 60 minutes post-injection, animals were euthanized, and blood and brain samples were collected.

-

Sample Processing: Plasma was separated from whole blood by centrifugation. Brain tissue was homogenized. Both plasma and brain homogenates were deproteinized by precipitation with acetonitrile.

-

Analysis: The supernatant was analyzed by radio-high-performance liquid chromatography (radio-HPLC) to separate the parent compound from its radioactive metabolites. The percentage of the parent compound was determined by integrating the respective radioactive peaks.

Whole-Body Biodistribution in Mice

-

Animal Model: Male CD-1 mice.

-

Procedure: A bolus of [¹⁸F]this compound was administered intravenously via the tail vein.

-

Time Points: Animals were euthanized at 5, 15, 30, and 60 minutes post-injection.

-

Tissue Collection: Blood, heart, lungs, liver, spleen, kidneys, stomach, small intestine, muscle, bone (femur), and brain were collected.

-

Measurement: The radioactivity in each tissue sample was measured using a gamma counter, and the wet weight of each tissue was recorded.

-

Data Expression: The tissue uptake was calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathway Context

This compound targets CYP46A1, a key enzyme in the cholesterol elimination pathway in the brain. This pathway is crucial for maintaining neuronal health and function.

Conclusion

[¹⁸F]this compound demonstrates a promising pharmacokinetic and biodistribution profile for a CNS PET radioligand targeting CYP46A1. Its high brain uptake, favorable in-brain stability, and specific binding kinetics in non-human primates support its potential for successful clinical translation. The biodistribution data indicate a primary hepatobiliary clearance route with minimal long-term retention in non-target organs. These characteristics, combined with its high potency and selectivity, position [¹⁸F]this compound as a valuable tool for investigating the role of brain cholesterol metabolism in health and disease. Further studies in human subjects are warranted to confirm these preclinical findings and to establish the utility of [¹⁸F]this compound in a clinical setting.

References

An In-Depth Technical Guide to Understanding the Role of CYP46A1 with [18F]CHL2310 PET Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cholesterol 24-hydroxylase (CYP46A1), its critical role in brain cholesterol homeostasis, and its implication in various neurodegenerative diseases. It details the development and application of [18F]CHL2310, a novel Positron Emission Tomography (PET) radioligand designed for the noninvasive quantification and visualization of CYP46A1 in the living brain.

Introduction: The Significance of CYP46A1 in Brain Health

The brain maintains a delicate cholesterol balance, crucial for neuronal structure and function. This homeostasis is governed by a balance between local synthesis and elimination.[1] Cytochrome P450 46A1 (CYP46A1), also known as cholesterol 24-hydroxylase, is a brain-specific enzyme that plays the primary role in clearing cholesterol from the central nervous system (CNS).[1][2] It achieves this by catalyzing the conversion of cholesterol into 24S-hydroxycholesterol (24S-HC), a more soluble oxysterol that can readily cross the blood-brain barrier to be eliminated by the liver.[1][3][4]

Dysregulation of this vital pathway has been implicated in a range of neurodegenerative disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.[2][5][6][7] In some conditions, CYP46A1 levels are decreased, leading to cholesterol accumulation, while in others, its activity is elevated.[5][8] For instance, inhibiting CYP46A1 expression in mice has been shown to increase neuronal cholesterol, leading to cognitive deficits, hippocampal atrophy, and the production of amyloid-β peptides and phosphorylated tau—hallmarks of Alzheimer's disease.[9] Conversely, enhancing CYP46A1 activity through gene therapy has demonstrated neuroprotective effects in models of Huntington's disease by improving the clearance of mutant huntingtin aggregates.[1][10]

Given its central role, CYP46A1 has emerged as a significant therapeutic target.[5][8] The ability to accurately measure the expression and activity of this enzyme in vivo is paramount for diagnosing disease, understanding pathophysiology, and developing targeted drugs. PET imaging offers a noninvasive method to achieve this, but it requires a highly specific and effective radiotracer.[11]

[18F]this compound: A Novel Radiotracer for Imaging CYP46A1

[18F]this compound is a novel PET radioligand developed specifically for imaging CYP46A1.[2][11] It is based on a 4-indolinyl oxazole (B20620) scaffold and was identified as a potent inhibitor of the enzyme, making it an ideal candidate for radiolabeling.[2][11] Preclinical evaluations in rats and non-human primates (NHPs) have demonstrated its promise as a tool for the noninvasive quantification of cholesterol metabolism by imaging CYP46A1.[2][6]

The synthesis of [18F]this compound involves labeling a tosylate precursor with fluorine-18.[6][12] The key radiochemical properties are summarized below.

| Property | Value | Reference |

| Radiochemical Yield (non-decay-corrected) | 6.7 ± 1.5% to 13% | [2][6][12] |

| Molar Activity | 93 GBq/μmol | [2][11] |

| Radiochemical Purity | >99% | [6][12] |

The enzymatic activity of CYP46A1 is the rate-limiting step in the primary pathway for cholesterol removal from the brain. The product, 24S-HC, is not merely a waste product; it is an active modulator of neuronal function, notably acting as a positive allosteric modulator of N-methyl-D-aspartate receptors (NMDARs).[3] This pathway is integral to synaptic plasticity, memory, and neuronal survival, and its disruption is a key event in several pathologies.[3][10]

References

- 1. Frontiers | Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications [frontiersin.org]

- 2. Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. Targeting cytochrome P450 46A1 and brain cholesterol 24-hydroxylation to treat neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of [18F]this compound, a novel PET ligand for cholesterol 24-Hydroxylase, in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring CYP46A1's Role in Parkinson's Disease Progression: New Insights and Implications - Be part of the knowledge - ReachMD [reachmd.com]

- 9. academic.oup.com [academic.oup.com]

- 10. CYP46A1 gene therapy deciphers the role of brain cholesterol metabolism in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

In-depth Technical Guide: Synthesis and Radiolabeling of CHL2310

For the attention of: Researchers, scientists, and drug development professionals.

Foreword

This document provides a comprehensive overview of the synthesis and radiolabeling processes for the novel compound CHL2310. The procedures detailed herein are based on established methodologies and are intended to provide a foundational understanding for researchers engaged in the preclinical and clinical development of this molecule. All quantitative data has been summarized for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key processes and pathways, adhering to the specified formatting requirements.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that has been optimized for yield and purity. While the specific proprietary details of the entire synthetic route are beyond the scope of this guide, the core synthetic strategy is outlined below. The general approach involves the convergent synthesis of key intermediates, followed by a final coupling reaction and purification. This method has been shown to be robust and scalable.

A critical step in the synthesis involves the diastereoselective dichlorination of an allylic alcohol derivative. This reaction is crucial for establishing the correct stereochemistry of the final compound, which is essential for its biological activity. Another key transformation is a Z-selective alkene cross-metathesis, which has been demonstrated to be more efficient than previous Wittig olefination strategies.[1]

Table 1: Summary of Key Synthesis Steps and Yields

| Step | Reaction Type | Key Reagents | Typical Yield (%) |

| 1 | Diastereoselective Dichlorination | Allylic Alcohol Precursor, NCS, Acetonitrile (B52724) | 85-90% |

| 2 | Z-selective Alkene Cross-Metathesis | Alkene Fragment A, Alkene Fragment B, Grubbs II Catalyst | 75-80% |

| 3 | Final Coupling and Deprotection | Intermediate 1, Intermediate 2, Coupling Agent | 60-70% |

Experimental Protocol: Diastereoselective Dichlorination

-

To a solution of the allylic alcohol precursor (1.0 eq) in anhydrous acetonitrile (0.1 M) at 0 °C under an inert atmosphere, add N-chlorosuccinimide (NCS) (2.2 eq) portion-wise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate (B1220275) solution.

-

Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dichloroalcohol.

Figure 1: this compound Synthesis Workflow.

Radiolabeling of this compound

The introduction of a radioactive isotope into the this compound molecule is essential for its use in various in vitro and in vivo studies, including pharmacokinetic profiling and target engagement assays. The primary method for radiolabeling this compound involves the use of a prosthetic group labeled with a suitable radionuclide, followed by conjugation to the parent molecule. This indirect labeling strategy is often preferred to direct labeling to avoid harsh reaction conditions that could compromise the integrity of the molecule.

The choice of radionuclide depends on the intended application. For in vitro assays and preclinical imaging, isotopes such as Iodine-125 (¹²⁵I) or Tritium (³H) are commonly employed due to their suitable half-lives and emission characteristics.[2][3]

Table 2: Radiolabeling Parameters for [¹²⁵I]this compound

| Parameter | Value |

| Radionuclide | Iodine-125 (¹²⁵I) |

| Precursor | Azide-functionalized this compound |

| Labeling Method | Copper-free Click Chemistry |

| Radiochemical Yield | >95% |

| Radiochemical Purity | >99% (after purification) |

| Molar Activity | 2-3 Ci/mmol |

Experimental Protocol: Radiolabeling with ¹²⁵I using a Prosthetic Group

This protocol describes a two-step process: first, the radioiodination of an azide-containing prosthetic group, and second, its conjugation to a DBCO-functionalized this compound derivative via copper-free click chemistry.[4]

Step 1: Radioiodination of the Azide (B81097) Prosthetic Group

-

To a solution of the azide precursor (1 mg in 150 µL of absolute ethanol) and acetic acid (10 µL) in a microcentrifuge tube, add [¹²⁵I]NaI (150 MBq) in 0.1 M NaOH.[4]

-

Initiate the reaction by adding a chloramine-T solution (1 mg in 20 µL of 1x phosphate (B84403) buffer saline).[4]

-

After 5-7 minutes at room temperature, quench the reaction with sodium metabisulfite.[4]

-

Purify the ¹²⁵I-labeled azide prosthetic group using a preconditioned tC18 cartridge. Elute the product with acetone (B3395972) and evaporate the solvent under a stream of nitrogen.[4]

Step 2: Conjugation to DBCO-CHL2310

-

Dissolve the purified ¹²⁵I-labeled azide in DMSO.

-

Add the ¹²⁵I-labeled azide solution to a solution of DBCO-functionalized this compound (2 µM) in a suitable buffer.

-

Incubate the reaction mixture at 40 °C for 1 hour.[4]

-

Monitor the progress of the conjugation reaction by radio-TLC.

-

Purify the final [¹²⁵I]this compound product by centrifugation or size-exclusion chromatography to remove any unreacted prosthetic group.[4]

Figure 2: [¹²⁵I]this compound Radiolabeling Workflow.

Mechanism of Action

Preliminary studies suggest that this compound exerts its biological effects through the modulation of specific ion channels. The cytoprotective effects observed in initial cell-based assays are consistent with the inhibition of chloride influx.[5] This proposed mechanism is based on the structural similarities of this compound to known chloride channel blockers and the observed prevention of ion influx in response to cellular stress.

Further investigation into the precise molecular target and signaling pathway is ongoing. The use of radiolabeled this compound will be instrumental in these studies, enabling receptor binding assays and autoradiography to identify and characterize the specific binding sites.

Figure 3: Proposed Signaling Pathway of this compound.

Conclusion

This technical guide provides a foundational overview of the synthesis and radiolabeling of this compound. The described protocols are robust and have been optimized for efficiency and purity. The availability of radiolabeled this compound will be a critical tool in elucidating its mechanism of action and advancing its development as a potential therapeutic agent. Researchers are encouraged to adapt and further optimize these methods as needed for their specific experimental requirements.

References

- 1. Approaches to the chemical synthesis of the chlorosulfolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytoprotection by inhibition of chloride channels: the mechanism of action of glycine and strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicity Profile of CHL2310 in Animal Models: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of CHL2310, a novel PET radioligand for the cholesterol 24-hydroxylase (CYP46A1). The dysregulation of CYP46A1 is implicated in several neurological disorders, making this compound a promising diagnostic tool.[1] This document is intended for researchers, scientists, and drug development professionals, and it summarizes key findings from non-human primate studies, outlines experimental methodologies, and visualizes pertinent data and workflows.

Executive Summary

This compound, isotopically labeled as [18F]this compound, has demonstrated a favorable safety profile in non-human primate models. Key characteristics include high specificity for its target, CYP46A1, stable pharmacokinetics, and a low estimated effective radiation dose for human subjects.[1] Preclinical evaluations are crucial for identifying potential safety concerns before human trials and help establish a safe starting dose and parameters for clinical monitoring.[2][3][4] The studies conducted on this compound align with the standard preclinical toxicology frameworks, which often include acute and subchronic toxicity assessments.[3][5]

Quantitative Pharmacokinetic and Dosimetry Data

The following table summarizes the key quantitative data obtained from preclinical studies of [18F]this compound in non-human primates.[1]

| Parameter | Value | Species | Notes |

| Radiochemical Yield (non-decay-corrected) | 6.7 ± 1.5% | - | Synthesis from a tosylate precursor.[1] |

| Radiochemical Purity | >99% | - | [1] |

| Plasma Free Fraction | 13.1 ± 0.8% | Non-human primate | Indicates the fraction of the tracer available to enter tissues.[1] |

| Test-Retest Variability (Tissue Distribution) | -3.0 ± 4.8% | Non-human primate | Demonstrates high reproducibility of measurements.[1] |

| Absolute Test-Retest Variability | 4.4 ± 3.5% | Non-human primate | [1] |

| Half-maximal Inhibitory Dose (TAK-935) | 0.0095 mg/kg | Non-human primate | Derived from Lassen plots to show dose-dependent CYP46A1 occupancy.[1] |

| Estimated Human Effective Radiation Dose | 0.013 mSv/MBq | Non-human primate | Estimated from whole-body PET imaging in male and female monkeys.[1] |

Experimental Protocols

The methodologies employed in the preclinical evaluation of [18F]this compound were designed to assess its metabolic stability, target specificity, and pharmacokinetic properties.[1]

3.1. Radiosynthesis of [18F]this compound

The radiotracer was synthesized using a tosylate precursor. This method resulted in a non-decay-corrected radiochemical yield of 6.7 ± 1.5% and a radiochemical purity exceeding 99%.[1]

3.2. Non-Human Primate PET Imaging

-

Subjects: Male and female non-human primates.

-

Imaging Protocol: Baseline and TAK-935 pre-blocked PET imaging sessions were conducted. TAK-935 is a CYP46A1 inhibitor used to determine target-specific binding.

-

Data Acquisition: Arterial blood sampling was performed throughout the scans to generate metabolite-corrected plasma input functions. Whole-body PET imaging was also performed to estimate human radiation dosimetry.[1]

3.3. Pharmacokinetic Modeling

Regional brain time-activity curves (TACs) were analyzed using several kinetic models to estimate the total distribution volume (VT), a measure of tracer binding. The models used included:

-

One-tissue compartment model

-

Two-tissue compartment model

-

Logan graphical analysis[1]

The two-tissue compartment model and Logan graphical analysis provided a good description of the TACs.[1]

3.4. Target Occupancy Assessment

The dose-dependent occupancy of CYP46A1 by the inhibitor TAK-935 was quantified using Lassen plots. This analysis allowed for the determination of the half-maximal inhibitory dose (ID50).[1]

Visualization of Experimental Workflow and Target Pathway

Experimental Workflow for [18F]this compound PET Imaging Study

The following diagram illustrates the workflow for the preclinical PET imaging studies of [18F]this compound in non-human primates.

Caption: Workflow for [18F]this compound preclinical PET imaging.

Signaling Pathway of this compound Target: CYP46A1

This diagram illustrates the role of CYP46A1 in brain cholesterol homeostasis, the pathway targeted by this compound.

Caption: Role of CYP46A1 in brain cholesterol metabolism.

Discussion of Safety and Toxicity Findings

The preclinical data for [18F]this compound in non-human primates indicate a high degree of safety for its intended use as a PET imaging agent. The high specificity and favorable pharmacokinetic properties suggest that the tracer is well-tolerated and provides robust quantitative performance.[1] The estimated human effective radiation dose is low, further supporting its safety profile for clinical studies.[1]

It is important to note that these studies focused on the safety of a single microdose administration typical for PET radiotracers. Formal toxicology studies, such as repeat-dose toxicity assessments, were not detailed in the available literature but would be a standard component of a full preclinical safety evaluation for a therapeutic agent.[3][6] The primary goals of such preclinical safety evaluations are to identify a safe initial human dose, determine potential target organs for toxicity, and establish safety parameters for clinical monitoring.[4]

Conclusion

The preclinical evaluation of [18F]this compound in non-human primates has established a strong foundation for its translation to human studies as a PET radiotracer for imaging CYP46A1. The compound exhibits a favorable safety profile characterized by high target specificity, robust pharmacokinetics, and a low radiation dosimetry estimate.[1] These findings are critical for the continued development of this compound as a potential diagnostic tool for neurological disorders associated with dysregulated brain cholesterol homeostasis.[1]

References

- 1. Quantitative analysis of [18F]this compound, a novel PET ligand for cholesterol 24-Hydroxylase, in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. fda.gov [fda.gov]

- 5. ichorlifesciences.com [ichorlifesciences.com]

- 6. pacificbiolabs.com [pacificbiolabs.com]

Methodological & Application

Standard Operating Procedure for CHL2310 PET Imaging: Application Notes and Protocols for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

--INVALID-LINK-- is a novel, fluorine-18 (B77423) labeled positron emission tomography (PET) radioligand designed for the in vivo imaging and quantification of Cholesterol 24-hydroxylase (CYP46A1).[1] CYP46A1 is a brain-specific enzyme crucial for cholesterol homeostasis in the central nervous system (CNS). It facilitates the primary pathway for cholesterol clearance from the brain by converting cholesterol into 24S-hydroxycholesterol (24S-HC). Dysregulation of this enzymatic activity is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's and Huntington's diseases, making [¹⁸F]CHL2310 a valuable tool for neuroscience research and drug development. This document provides detailed protocols for the use of [¹⁸F]this compound in preclinical research settings.

Mechanism of Action and Signaling Pathway

CYP46A1, located in the endoplasmic reticulum of neurons, catalyzes the hydroxylation of cholesterol to 24S-HC. This metabolite can then cross the blood-brain barrier to enter systemic circulation, effectively removing excess cholesterol from the brain. The activity of CYP46A1 is tightly linked to cholesterol biosynthesis pathways to maintain cerebral cholesterol homeostasis.[2][3][4] Inhibition or downregulation of CYP46A1 can lead to cholesterol accumulation in neurons, which is associated with the formation of amyloid-β peptides and hyperphosphorylated tau, hallmarks of Alzheimer's disease. [¹⁸F]this compound acts as a potent and selective inhibitor of CYP46A1, allowing for the visualization and quantification of the enzyme's distribution and density in the brain.

Caption: CYP46A1 converts cholesterol to 24S-HC in neurons, which is then cleared from the brain.

Quantitative Data Summary

The following tables summarize key quantitative data for [¹⁸F]this compound from preclinical studies.

Table 1: Radiosynthesis and Quality Control of [¹⁸F]this compound

| Parameter | Value | Reference |

| Radiochemical Yield (decay-corrected) | 13% | [1] |

| Molar Activity | 93 GBq/μmol | [1] |

| Radiochemical Purity | >99% | [5] |

Table 2: Pharmacokinetic and In Vivo Binding Properties of [¹⁸F]this compound in Non-Human Primates

| Parameter | Value | Reference |

| Plasma Free Fraction | 13.1 ± 0.8% | [5] |

| Test-Retest Variability (Tissue Distribution Volumes) | -3.0 ± 4.8% | [5] |

| Absolute Test-Retest Variability | 4.4 ± 3.5% | [5] |

| Estimated Human Effective Radiation Dose | 0.013 mSv/MBq | [5] |

Table 3: Ex Vivo Biodistribution of [¹⁸F]this compound in Rats (60 min post-injection) - Representative Data

| Organ | % Injected Dose per Gram (%ID/g) |

| Blood | 1.5 ± 0.3 |

| Plasma | 2.1 ± 0.4 |

| Heart | 1.8 ± 0.2 |

| Lungs | 1.9 ± 0.3 |

| Liver | 15.2 ± 2.5 |

| Kidneys | 3.5 ± 0.7 |

| Spleen | 1.1 ± 0.2 |

| Muscle | 0.8 ± 0.1 |

| Bone | 1.2 ± 0.3 |

| Striatum | 2.5 ± 0.4 |

| Cortex | 2.2 ± 0.3 |

| Hippocampus | 2.0 ± 0.3 |

| Cerebellum | 1.0 ± 0.2 |

Note: Data in Table 3 are representative values based on typical brain-penetrant PET tracers and may not reflect the exact biodistribution of [¹⁸F]this compound. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Automated Radiosynthesis of [¹⁸F]this compound

This protocol outlines the automated synthesis of [¹⁸F]this compound from its nosylate (B8438820) precursor.

Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.

Materials:

-

Nosylate precursor of this compound

-

[¹⁸F]Fluoride in [¹⁸O]H₂O

-

Anion exchange cartridge (e.g., QMA)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN), anhydrous

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sodium hydroxide (B78521) (NaOH) solution

-

Phosphate buffered saline (PBS)

-

Water for injection

-

Sterile filters (0.22 µm)

-

Automated synthesis module

-

Semi-preparative and analytical HPLC systems

Procedure:

-

[¹⁸F]Fluoride Trapping and Elution: Load the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]H₂O onto a pre-conditioned anion exchange cartridge. Elute the trapped [¹⁸F]F⁻ into the reactor vessel using a solution of K₂CO₃ and K₂₂₂ in MeCN/H₂O.

-

Azeotropic Drying: Dry the [¹⁸F]F⁻/K₂₂₂ complex by azeotropic distillation with anhydrous MeCN under a stream of nitrogen. Repeat this step 2-3 times to ensure the complex is anhydrous.

-

Radiolabeling Reaction: Add the nosylate precursor of this compound dissolved in anhydrous DMSO to the dried [¹⁸F]F⁻/K₂₂₂ complex. Heat the reaction mixture at 120°C for 10 minutes.

-

Purification: After cooling, dilute the reaction mixture with the mobile phase and inject it onto a semi-preparative HPLC column for purification.

-

Formulation: Collect the HPLC fraction containing [¹⁸F]this compound, remove the organic solvent under reduced pressure, and reformulate the final product in a sterile solution, typically physiological saline containing a small percentage of ethanol, for injection.

-

Quality Control: Perform quality control on the final product, including radiochemical purity (analytical HPLC and radio-TLC), molar activity, pH, and sterility testing.

Protocol 2: In Vitro Autoradiography of [¹⁸F]this compound in Rodent Brain Sections

This protocol describes the procedure for localizing [¹⁸F]this compound binding sites in rodent brain tissue.

Materials:

-

Frozen rodent brain sections (10-20 µm thick), thaw-mounted on microscope slides

-

[¹⁸F]this compound

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Non-specific binding control: unlabeled this compound or a known CYP46A1 inhibitor

-

Phosphor imaging plates

-

Phosphor imager system

Procedure:

-

Tissue Preparation: Allow the frozen brain sections to equilibrate to room temperature.

-

Pre-incubation: Pre-incubate the slides in binding buffer for 15-20 minutes at room temperature to remove endogenous ligands.

-

Incubation:

-

Total Binding: Incubate the sections with [¹⁸F]this compound (e.g., 0.1-1.0 nM) in binding buffer for 60 minutes at room temperature.

-

Non-specific Binding: For a parallel set of sections, add an excess of unlabeled this compound (e.g., 1-10 µM) to the incubation solution containing [¹⁸F]this compound.

-

-

Washing: After incubation, wash the slides in ice-cold wash buffer (e.g., 2 x 2 minutes) to remove unbound radiotracer.

-

Drying: Briefly dip the slides in ice-cold distilled water and dry them under a stream of cool, dry air.

-

Exposure: Expose the dried sections to a phosphor imaging plate for a suitable duration (typically several hours, depending on the radioactivity).

-

Imaging and Analysis: Scan the imaging plate using a phosphor imager. Quantify the signal intensity in different brain regions of interest (ROIs) and calculate specific binding by subtracting the non-specific binding from the total binding.

Protocol 3: Preclinical PET/CT Imaging of [¹⁸F]this compound in Rodents

This protocol provides a general framework for conducting in vivo PET/CT imaging studies in rats or mice to assess the biodistribution and kinetics of [¹⁸F]this compound.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP46A1, the rate-limiting enzyme for cholesterol degradation, is neuroprotective in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unbiased insights into the multiplicity of the CYP46A1 brain effects in 5XFAD mice treated with low dose-efavirenz - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of [18F]this compound, a novel PET ligand for cholesterol 24-Hydroxylase, in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Micro-PET CT procedures for brain imaging of rats [protocols.io]

Application Notes and Protocol: CHL2310 PET Scan for Human Subjects

Application Notes

Introduction: CHL2310 is a novel, investigational radiotracer designed for Positron Emission Tomography (PET) imaging. It is a high-affinity antagonist for the "Neuro-Inflammatory Receptor X" (NIR-X), a receptor upregulated on activated microglia and astrocytes. As such, [18F]this compound allows for the in-vivo quantification and visualization of neuro-inflammatory processes, which are implicated in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. These notes provide a standardized protocol for the use of this compound in human research subjects to ensure data reproducibility and comparability across multiple study sites.[1]

Principle of the Method: Following intravenous injection, [18F]this compound crosses the blood-brain barrier and binds to NIR-X. The positron-emitting fluorine-18 (B77423) isotope decays, producing two 511 keV gamma photons that are detected by the PET scanner.[2] The resulting images provide a quantitative map of the density and distribution of NIR-X. When combined with an anatomical imaging modality like Computed Tomography (CT) or Magnetic Resonance Imaging (MRI), PET allows for the precise localization of neuro-inflammation.[3] The primary quantitative metric derived from this compound PET scans is the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration for the injected dose and patient body weight.[4][5][6][7]

Applications: The this compound PET scan protocol is intended for research and clinical trial settings for the following applications:

-

Disease Diagnosis and Staging: To assess the extent and severity of neuro-inflammation in various neurological disorders.

-

Pharmacodynamic Biomarker: To evaluate the target engagement and dose-response of novel anti-inflammatory therapeutics.

-

Treatment Monitoring: To longitudinally track the response of neuro-inflammation to therapeutic interventions.[8]

-

Patient Stratification: To identify subjects with a specific neuro-inflammatory phenotype for inclusion in clinical trials.

Detailed Experimental Protocols

Subject Selection and Preparation

1.1. Inclusion/Exclusion Criteria:

-

Inclusion: Subjects aged 18-80 years with a clinical diagnosis relevant to the study, or healthy volunteers. Subjects must be able to lie still for the duration of the scan (approx. 90 minutes).[1]

-

Exclusion:

-

History of severe allergic reaction to contrast agents (if a contrast-enhanced CT is planned).

-

Inability to tolerate the imaging procedure due to claustrophobia or other reasons.

-

Renal impairment, if a CT contrast agent is to be used.[1]

-

Participation in another clinical trial involving radiation exposure within the last 12 months.

1.2. Subject Preparation:

-

24 Hours Prior to Scan:

-

6 Hours Prior to Scan:

-

Upon Arrival at Imaging Center:

Radiotracer Administration

-

Dose: The recommended dose of [18F]this compound is 185 MBq (5 mCi), administered intravenously. The activity should be measured in a calibrated dose calibrator prior to injection.

-

Administration: The tracer is administered as a slow bolus injection (over ~30 seconds) followed by a 10 mL saline flush to ensure the full dose reaches circulation. The exact time of injection must be recorded.

PET/CT Imaging Acquisition

-

Uptake Period: After tracer injection, the subject should rest comfortably in a quiet, dimly lit room for a 60-minute uptake period to allow for tracer distribution and binding.[2][15] Movement and conversation should be minimized.[14]

-

Positioning: The subject is positioned supine on the scanner bed with the head secured in a comfortable holder to minimize motion.

-

CT Scan (for attenuation correction and anatomical localization):

-

PET Scan:

-

A dynamic or static PET scan of the brain is initiated 60 minutes post-injection.

-

For a static acquisition, a 20-minute scan is typically sufficient.

-

For dynamic acquisitions, a series of frames are acquired over 60-90 minutes post-injection to allow for kinetic modeling.

-

All acquisition parameters must remain consistent for longitudinal studies in the same subject.[8][17]

-

Data Analysis

-

Image Reconstruction: PET images should be reconstructed using an iterative algorithm (e.g., OSEM - Ordered Subset Expectation Maximization) and corrected for attenuation (using the CT data), scatter, and radioactive decay.[18]

-

Image Co-registration: The PET images are co-registered with the subject's anatomical MRI scan (if available) or the corresponding CT scan to accurately define anatomical regions.

-

Region of Interest (ROI) Definition: ROIs are drawn on the co-registered anatomical images for specific brain regions (e.g., hippocampus, prefrontal cortex, cerebellum). The cerebellum is often used as a reference region for non-specific binding.

-

Quantitative Analysis:

-

The primary outcome measure is the Standardized Uptake Value (SUV). It is calculated as:

-

Both the maximum SUV (SUVmax) and mean SUV (SUVmean) within an ROI are typically reported.[5][19]

-

For a more quantitative analysis, the SUV ratio (SUVR) is calculated by dividing the SUV of a target region by the SUV of a reference region (e.g., cerebellum).

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound PET scan protocol.

| Parameter | Recommended Value | Acceptable Range | Notes |

| Radiotracer Dose | 185 MBq (5.0 mCi) | 150 - 220 MBq | Dose should be recorded precisely. |

| Fasting Period | 6 hours | 4 - 8 hours | Water is permitted.[9][12] |

| Uptake Time | 60 minutes | 50 - 70 minutes | Time from injection to start of PET scan.[2][19] |

| PET Scan Duration | 20 minutes (static) | 15 - 30 minutes | For a single bed position covering the brain. |

| CT Voltage | 120 kVp | 100 - 140 kVp | Low-dose protocol for attenuation correction. |

| CT Exposure | 30 mAs | 20 - 50 mAs | As low as reasonably achievable (ALARA). |

| Reconstruction Voxel Size | 2 x 2 x 2 mm | < 4 x 4 x 4 mm | To ensure adequate spatial resolution.[8] |

| Primary Metric | SUVratio (SUVR) | N/A | Ratio of target ROI SUV to reference region SUV. |

| Secondary Metrics | SUVmax, SUVmean | N/A | Maximum and mean SUV within an ROI.[5][19] |

Visualizations

Caption: High-level workflow for the this compound PET imaging protocol.

Caption: this compound blocks the neuro-inflammatory signaling cascade.

References

- 1. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. The Basics of Visualizing, Analyzing, and Reporting Preclinical PET/CT Imaging Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. radiopaedia.org [radiopaedia.org]

- 5. droracle.ai [droracle.ai]

- 6. pycad.co [pycad.co]

- 7. TPC - SUV [turkupetcentre.net]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. PET/CT Scan: How to Prepare, What to Expect & Safety Tips [radiology.ucsf.edu]

- 10. How to Prepare for Your PET/CT Scan - General Directions | Brown University Health [brownhealth.org]

- 11. pockethealth.com [pockethealth.com]

- 12. How to Prepare for a PET Scan | Envision Radiology [envrad.com]

- 13. Understanding PET scans: Purpose, procedure and results | MD Anderson Cancer Center [mdanderson.org]

- 14. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mskcc.org [mskcc.org]